molecular formula C16H25N3O2 B2807137 2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2195878-18-1

2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2807137
CAS No.: 2195878-18-1
M. Wt: 291.395
InChI Key: PQSMGPNPHQNSNI-UHFFFAOYSA-N
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Description

2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • Piperidine derivatives have been explored for their pharmacological potential, including inhibitory activity on adhesion molecules, which could be crucial for developing treatments against inflammatory diseases and certain types of cancer. For example, novel piperidine carboxylic acid derivatives showed potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various models, indicating their potential as adhesion molecule inhibitors (Kaneko et al., 2004).

Chemical Synthesis and Reactivity

  • Research has also focused on the synthesis and properties of compounds related to dihydropyridines and piperidines, highlighting their utility in creating molecules with cardiovascular, hepatoprotective, antioxidant, and antiradical activities. The synthesis processes often involve Michael reactions and modifications to improve solubility and lipophilicity, which are critical for biological investigation (Krauze et al., 2005).

Drug Development and Optimization

  • Compounds featuring piperidine structures are under investigation for their roles in drug development, including as kinase inhibitors for cancer treatment. The design and synthesis of these molecules aim at enhancing pharmacokinetic properties, stability, and potency against specific targets, such as anaplastic lymphoma kinase (ALK) inhibitors, demonstrating the relevance of piperidine derivatives in medicinal chemistry (Teffera et al., 2013).

Analytical and Synthetic Chemistry Applications

  • Piperidine and its derivatives are central to developing new synthetic methodologies, including the creation of multidrug-resistant tuberculosis (MDR-TB) related substances. These studies involve complex synthesis routes, isolation, and characterization techniques, underscoring the chemical versatility and importance of piperidine frameworks in pharmaceutical research (Jayachandra et al., 2018).

Properties

IUPAC Name

2-[[1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-13-3-4-15(20)19(17-13)11-14-5-9-18(10-6-14)12-16(21)7-2-8-16/h3-4,14,21H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSMGPNPHQNSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3(CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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